molecular formula C11H8N2O2 B140085 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile CAS No. 150900-42-8

2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile

Cat. No. B140085
M. Wt: 200.19 g/mol
InChI Key: NBBJLHJHLMMMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile, also known as DMBMN, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of malononitrile and has a unique molecular structure that makes it an attractive candidate for research in the fields of chemistry, biology, and medicine. In

Mechanism Of Action

The mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile is not fully understood. However, studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to play a role in the development of various diseases, including cancer.

Biochemical And Physiological Effects

2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its high yield synthesis method. This makes it an attractive candidate for large-scale production. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied, and its mechanism of action is relatively well understood. However, one limitation of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its potential toxicity. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. One area of research is the development of new derivatives of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile for use in various applications, such as drug development and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the potential toxicity of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its derivatives, which can help guide the development of new drugs and materials.

Synthesis Methods

The synthesis of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile involves the reaction of malononitrile with 3,4-dihydroxy-5-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. The synthesis method is relatively straightforward, and the yield of the reaction is high, making it an attractive method for large-scale production of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile.

Scientific Research Applications

2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied for its potential applications in various fields. In the field of chemistry, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been used as a starting material for the synthesis of various derivatives. These derivatives have been studied for their potential applications in the development of new materials, such as liquid crystals, and as fluorescent probes for the detection of metal ions.
In the field of biology, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been studied for its potential applications as an anti-cancer agent. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.

properties

CAS RN

150900-42-8

Product Name

2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-[(3,4-dihydroxy-5-methylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H8N2O2/c1-7-2-8(3-9(5-12)6-13)4-10(14)11(7)15/h2-4,14-15H,1H3

InChI Key

NBBJLHJHLMMMKM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)O)C=C(C#N)C#N

Canonical SMILES

CC1=CC(=CC(=C1O)O)C=C(C#N)C#N

synonyms

Propanedinitrile, [(3,4-dihydroxy-5-methylphenyl)methylene]- (9CI)

Origin of Product

United States

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